molecular formula C21H25FN2O4S B4883785 1-(4-Fluorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide

1-(4-Fluorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B4883785
M. Wt: 420.5 g/mol
InChI Key: CRIJDUDJRDZXOU-UHFFFAOYSA-N
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Description

The compound 1-(4-fluorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide (CAS: 591226-92-5) is a piperidine-4-carboxamide derivative featuring a 4-fluorobenzenesulfonyl group at the 1-position and a 4-methoxyphenylethyl chain on the carboxamide nitrogen. This structure combines sulfonamide and arylalkyl motifs, which are common in bioactive molecules targeting ion channels, enzymes, or receptors .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-28-19-6-2-16(3-7-19)10-13-23-21(25)17-11-14-24(15-12-17)29(26,27)20-8-4-18(22)5-9-20/h2-9,17H,10-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIJDUDJRDZXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorobenzenesulfonyl group, and the attachment of the methoxyphenyl group. Common reagents used in these reactions include piperidine, 4-fluorobenzenesulfonyl chloride, and 4-methoxyphenyl ethylamine. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-Fluorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group can form strong interactions with active sites, while the piperidine ring provides structural stability. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonyl-Substituted Piperidine Carboxamides

1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide (CAS: 433699-34-4)
  • Structural Differences : The benzenesulfonyl group is substituted with a 4-methyl group instead of 4-fluoro, and the carboxamide side chain is a simple phenylethyl group (lacking the 4-methoxy substitution).
N-(4-Fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxamide (CAS: 832114-76-8)
  • Structural Differences : The piperidine carboxamide is at the 3-position instead of 4, and the side chain is a 4-fluorobenzyl group.
  • Implications : Positional isomerism (3- vs. 4-carboxamide) could sterically hinder interactions with target binding sites, as seen in other piperidine derivatives where carboxamide positioning affects potency .
Astemizole (Hismanal®)
  • Structural Differences : Contains a benzimidazole core linked to a 4-methoxyphenylethyl-piperidine moiety but lacks the sulfonyl group.
  • Functional Relevance : Astemizole is a histamine H1 receptor antagonist, indicating that the 4-methoxyphenylethyl group contributes to CNS permeability and receptor binding .

Piperidine Carboxamides with Arylalkyl Side Chains

4-Methoxybutyrylfentanyl
  • Structural Differences : Features a 4-methoxyphenyl group on the piperidine nitrogen and a butyryl fentanyl backbone.
  • Functional Relevance: As an opioid, this compound demonstrates how the 4-methoxy group enhances lipophilicity and CNS penetration, though the target compound’s sulfonyl group may redirect activity toward non-opioid targets .
N-[(1R)-1-(4-Fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide (17f)
  • Structural Differences : Includes a chiral benzylic substituent (R-configuration) and a 3-methoxyphenylethyl chain.
  • Functional Relevance : This derivative inhibits T-type calcium channels, reducing blood pressure without reflex tachycardia. The stereochemistry and methoxy positioning are critical for activity, suggesting similar considerations for the target compound .

Pharmacological Trends

  • 4-Methoxyphenylethyl Side Chain : Present in Astemizole and 4-Methoxybutyrylfentanyl, this group balances lipophilicity and metabolic stability, favoring CNS activity .

Comparative Data Table

Compound Name Sulfonyl Substituent Carboxamide Side Chain Biological Target Key Activity/Notes References
1-(4-Fluorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide 4-Fluoro 2-(4-Methoxyphenyl)ethyl Unknown (structural analog) High electronegativity
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide 4-Methyl 2-Phenylethyl Kv1.5 potassium channels Moderate ion channel modulation
Astemizole None 2-(4-Methoxyphenyl)ethyl Histamine H1 receptor Antihistaminic
4-Methoxybutyrylfentanyl None 4-Methoxyphenyl (opioid core) μ-Opioid receptor Analgesic
Compound 17f None 2-(3-Methoxyphenyl)ethyl T-type Ca²⁺ channels Antihypertensive

Biological Activity

1-(4-Fluorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide, a compound with significant pharmacological potential, belongs to a class of sulfonamide derivatives known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H26FN3O5S
  • Molecular Weight : 475.54 g/mol
  • CAS Number : 896312-02-0

The compound features a piperidine ring substituted with a 4-fluorobenzenesulfonyl group and a 4-methoxyphenyl group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety is known for its role in enzyme inhibition, particularly in the context of antibacterial and anticancer activities. The fluorine atom enhances the electronic properties of the molecule, potentially increasing its reactivity and binding affinity to biological targets.

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit notable antibacterial properties. In a study evaluating various synthesized compounds, several demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that similar compounds may possess comparable efficacy .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate

Enzyme Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating conditions like Alzheimer's disease. The synthesized derivatives showed varying degrees of inhibition, with some compounds achieving IC50 values significantly lower than standard reference drugs .

CompoundIC50 Value (µM)Reference Standard IC50 (µM)
Compound C2.14 ± 0.00321.25 ± 0.15
Compound D0.63 ± 0.00121.25 ± 0.15

Anticancer Potential

The piperidine nucleus is associated with various anticancer activities. Compounds containing this moiety have been shown to exhibit antiproliferative effects against several cancer cell lines, indicating that this compound may also hold promise in cancer therapy .

Case Studies

  • Study on Antibacterial Efficacy : A set of synthesized piperidine derivatives was tested against multiple bacterial strains, revealing that those with the sulfonamide group exhibited superior antibacterial activity compared to non-sulfonamide counterparts.
  • AChE Inhibition Study : In vitro assays demonstrated that several derivatives of the compound effectively inhibited AChE, suggesting potential applications in neurodegenerative disease management.

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